REACTION_CXSMILES
|
CS(O)(=O)=O.C[O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14](=[O:23])[CH2:15][CH2:16][CH2:17][N:18]2[CH:22]=[CH:21][N:20]=[N:19]2)=[CH:10][CH:9]=1.Br.[OH-].[Na+]>O>[OH:7][C:8]1[CH:13]=[CH:12][C:11]([C:14](=[O:23])[CH2:15][CH2:16][CH2:17][N:18]2[CH:22]=[CH:21][N:20]=[N:19]2)=[CH:10][CH:9]=1 |f:0.1,3.4|
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Name
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1-(4-Methoxy-phenyl)-4-[1,2,3]triazol-1-yl-butan-1-one methane-sulfonate
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Quantity
|
1.7 g
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Type
|
reactant
|
Smiles
|
CS(=O)(=O)O.COC1=CC=C(C=C1)C(CCCN1N=NC=C1)=O
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
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extracted three times with toluene
|
Type
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CUSTOM
|
Details
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Concentration of the toluene phase in vacuo gave 0.05 g
|
Type
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CUSTOM
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Details
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recovered
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Type
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TEMPERATURE
|
Details
|
The aqueous phase was cooled
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Type
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ADDITION
|
Details
|
adjusted to pH=6.3 by addition of 6 N HCl
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was isolated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(CCCN1N=NC=C1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |